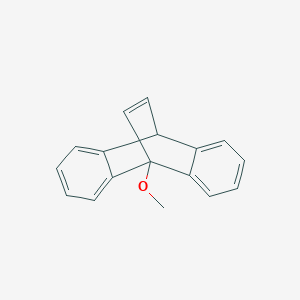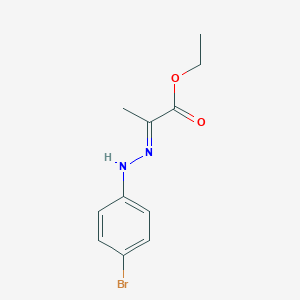
2,5-dimethoxy-N-(2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as DPBS, and it has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of DPBS is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and division. DPBS has been shown to induce apoptosis by activating the caspase pathway, which leads to cell death. DPBS has also been shown to inhibit the activity of certain kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
DPBS has been shown to have a variety of biochemical and physiological effects. Studies have shown that DPBS can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins. DPBS has also been shown to have anti-inflammatory effects and can reduce oxidative stress. In addition, DPBS has been shown to have neuroprotective effects and can protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPBS has several advantages for lab experiments. It is easy to synthesize, and it is stable and relatively non-toxic. DPBS has also been shown to have a high degree of selectivity for certain enzymes and proteins, making it a valuable tool for studying specific cellular pathways. However, DPBS also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, DPBS can be expensive to synthesize, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for further research on DPBS. One area of research is to explore the potential use of DPBS in cancer treatment. Studies have shown that DPBS can inhibit the growth of cancer cells, and further research is needed to determine its efficacy as a cancer treatment. Another area of research is to explore the potential use of DPBS in treating neurodegenerative diseases. Studies have shown that DPBS has neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Finally, further research is needed to explore the mechanism of action of DPBS and its potential use in other scientific research applications.
Métodos De Síntesis
DPBS can be synthesized using a simple and efficient method that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-pyridinecarboxamide in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product can be obtained in high yield and purity. This method has been widely used to synthesize DPBS for scientific research purposes.
Aplicaciones Científicas De Investigación
DPBS has been used in various scientific research applications, including pharmacology, biochemistry, and medicinal chemistry. One of the most significant applications of DPBS is in the field of cancer research. Studies have shown that DPBS can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. DPBS has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C13H14N2O4S |
|---|---|
Peso molecular |
294.33 g/mol |
Nombre IUPAC |
2,5-dimethoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O4S/c1-18-10-6-7-11(19-2)12(9-10)20(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
Clave InChI |
ZPLMDJXLTAUJHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)




![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)

![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
